3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole
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Overview
Description
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both an oxazine and a benzimidazole moiety, making it a versatile scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with glyoxal in the presence of an acid catalyst to form the desired oxazine ring . Another approach includes the use of phenacyl bromide and potassium carbonate in moist acetonitrile to form intermediate compounds, which are then cyclized to yield the target compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazino derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazine or benzimidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include various substituted oxazino and benzimidazole derivatives, which can be further utilized in chemical and biological studies .
Scientific Research Applications
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors may contribute to its potential antidepressant activity .
Comparison with Similar Compounds
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]indole: This compound shares a similar oxazine ring but is fused with an indole instead of a benzimidazole.
1,3,4-Oxadiazole Derivatives: These compounds also contain an oxazine ring and exhibit similar biological activities.
Uniqueness: 3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole is unique due to its specific fusion of oxazine and benzimidazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new chemical entities with diverse applications .
Properties
IUPAC Name |
3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-4-9-8(3-1)11-10-7-13-6-5-12(9)10/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKGOCIRGCQXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC3=CC=CC=C3N21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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